
3-Fluoroheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroheptan-2-one: is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorine atom attached to the third carbon of a heptane chain, with a ketone functional group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroheptan-2-one can be achieved through several methods. One common approach involves the fluorination of heptan-2-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of heptan-2-one in an appropriate solvent, such as acetonitrile, at room temperature. The reaction is usually complete within a few hours, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of catalytic systems to facilitate the fluorination process can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoroheptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced products.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the fluorine atom.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoroheptan-2-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. The presence of the fluorine atom can influence the compound’s interaction with biological molecules, providing insights into enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific chemical and physical characteristics.
Mecanismo De Acción
The mechanism of action of 3-Fluoroheptan-2-one involves its interaction with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. For example, in enzymatic reactions, the presence of the fluorine atom can alter the enzyme’s active site, leading to changes in the reaction rate and product formation. Additionally, the ketone functional group can participate in nucleophilic addition reactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Heptan-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Chloroheptan-2-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and stability.
3-Bromoheptan-2-one: Similar to 3-Fluoroheptan-2-one but with a bromine atom, which can affect the compound’s chemical behavior.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and bond strength. These properties can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
99687-74-8 |
|---|---|
Fórmula molecular |
C7H13FO |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
3-fluoroheptan-2-one |
InChI |
InChI=1S/C7H13FO/c1-3-4-5-7(8)6(2)9/h7H,3-5H2,1-2H3 |
Clave InChI |
ANCPETUIOVZOBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



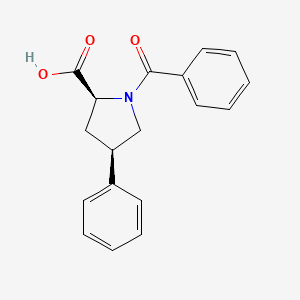
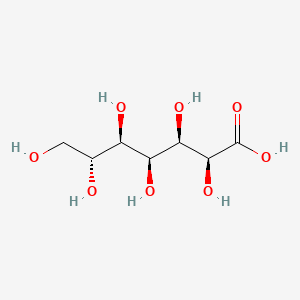
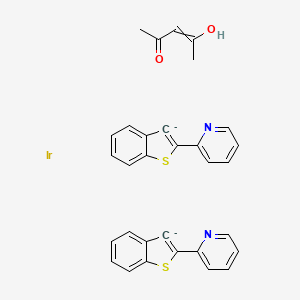

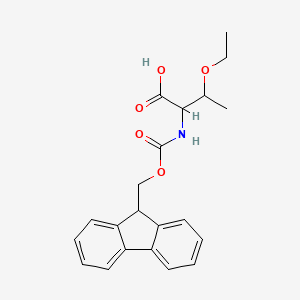
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
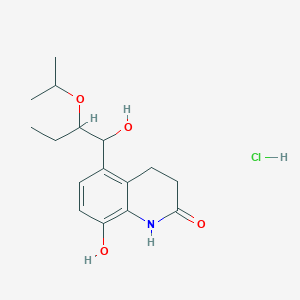
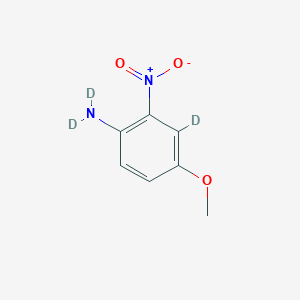
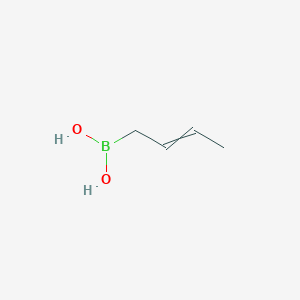


![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
